molecular formula C20H27N5O4 B565980 Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin CAS No. 1177261-85-6

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin

Cat. No. B565980
M. Wt: 401.467
InChI Key: HKXGJHSYGLAWLN-SFVWDYPZSA-N
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Description

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin is a chemical compound with the molecular formula C20H27N5O4 . It has an average mass of approximately 401.46 Da and a monoisotopic mass of 401.21 Da . Unfortunately, detailed information about its specific pharmacological properties or therapeutic applications is scarce.


Molecular Structure Analysis

The compound’s molecular structure comprises a terazosin backbone with an appended destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl moiety. The stereochemistry and spatial arrangement of these components play a crucial role in its biological activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antibacterial Activity : Terazosin hydrochloride, synthesized from 2-chloro-6,7-dimethoxy–quinazoline-4-amine and various derivatives including 1,4-bis-(tertrahydrofuran-2-yl) carbonyl piperazine, shows significant antibacterial activity against various bacteria. The synthesis process involves environmentally conscious conditions and the derivatives are characterized using 1H-NMR, MASS, and IR Spectroscopy (Kumar, Rajnish, & Mazumdar, 2021).

  • Catalytic Activity in Biomass-Derived Solvents : 2-Methyltetrahydrofuran (MeTHF), a biomass-derived solvent, shows enhanced catalytic activity and thermostability in biocatalysis and organometallic reactions. It's particularly effective for the regioselective acylation of nucleosides, demonstrating its potential in sustainable and greener biocatalytic processes (Gao, Liu, Li, & Zong, 2012).

Impurity Analysis

  • Impurity in Terazosin : A study identified and isolated an unreported impurity in terazosin, a medication for benign prostatic hyperplasia and hypertension. This impurity was characterized using NMR and Mass Spectrometry and synthesized independently. Biological screening indicated that this compound is not cytotoxic to human tumor cell lines and non-malignant fibroblasts (Brandes, Hoenke, Deigner, & Csuk, 2020).

Chemical Conversion and Synthesis

  • Conversion of Furfural to 2-methyltetrahydrofuran : A study demonstrated the efficient one-pot conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process includes the conversion of furfural into 2-methylfuran over Co-based catalysts and then into 2-methyltetrahydrofuran over Ni-based catalysts. The study provides valuable insights for future design of 2-methyltetrahydrofuran catalysts (Liu et al., 2020).

Future Directions

: ChemSpider ID 64880505 : NCATS Drug Portal

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(5S)-5-methyloxolan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-12-4-5-15(29-12)19(26)24-6-8-25(9-7-24)20-22-14-11-17(28-3)16(27-2)10-13(14)18(21)23-20/h10-12,15H,4-9H2,1-3H3,(H2,21,22,23)/t12-,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXGJHSYGLAWLN-SFVWDYPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113236
Record name [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin

CAS RN

1177261-85-6
Record name [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177261-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESTETRAHYDROFURANYL-5-METHYLTETRAHYDROFURAN-2-YL TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0C166ET1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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